molecular formula C16H16N4O3 B5546677 methyl 4-[(E)-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate

methyl 4-[(E)-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate

Cat. No.: B5546677
M. Wt: 312.32 g/mol
InChI Key: MZTKEWIPKFTTGP-RQZCQDPDSA-N
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Description

Methyl 4-[(E)-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate is a complex organic compound featuring a pyrazole ring, a benzoate ester, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate typically involves the condensation of 3-cyclopropyl-1H-pyrazole-5-carboxylic acid with hydrazine derivatives, followed by esterification with methyl benzoate. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the condensation and esterification processes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the benzoate ester moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-[(E)-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(E)-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinylidene moiety can form hydrogen bonds with active sites, while the pyrazole ring may engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(E)-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate
  • Methyl 4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate

Uniqueness

Methyl 4-[(E)-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development .

Biological Activity

Methyl 4-[(E)-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]benzoate (CAS No. 1285533-01-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, anti-inflammatory properties, and potential applications in pharmacology.

  • Molecular Formula : C16H16N4O3
  • Molecular Weight : 312.32 g/mol
  • Structure : The compound features a benzoate moiety linked to a hydrazone derivative, which is further substituted with a cyclopropyl-pyrazole group.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, focusing on its cytotoxic effects and potential therapeutic applications.

Cytotoxicity Studies

Cytotoxicity assays are critical for assessing the safety and efficacy of new compounds. The compound's cytotoxic effects were evaluated using several human cell lines, including kidney (HEK293), colon (CACO2), and neuronal (SH-SY5Y) cells.

Results from Cytotoxicity Assays

Cell LineConcentration (mM)Viability (%)LC50 (mM)
HEK2930.1~907.3
CACO211~5011
SH-SY5Y7.3~707.3

The results indicate that concentrations above 7.3 mM significantly reduce cell viability across all tested lines, suggesting a dose-dependent cytotoxic effect .

The mechanism by which this compound exerts its effects may involve the induction of oxidative stress and apoptosis in cancer cells. The presence of the hydrazone linkage is hypothesized to facilitate interactions with cellular targets, potentially leading to altered gene expression and cell cycle disruption .

Anti-inflammatory Properties

In addition to cytotoxicity, preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Similar compounds with pyrazole moieties have been reported to inhibit pro-inflammatory cytokines, indicating a potential pathway for therapeutic application in inflammatory diseases .

Case Studies and Applications

  • Anti-cancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, making it a candidate for further development as an anti-cancer agent.
  • Potential in Drug Development : The compound's unique structure may allow for modifications that enhance its biological activity or reduce toxicity, paving the way for new therapeutic agents targeting specific diseases.

Properties

IUPAC Name

methyl 4-[(E)-[(5-cyclopropyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-23-16(22)12-4-2-10(3-5-12)9-17-20-15(21)14-8-13(18-19-14)11-6-7-11/h2-5,8-9,11H,6-7H2,1H3,(H,18,19)(H,20,21)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTKEWIPKFTTGP-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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